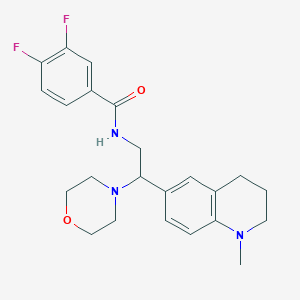

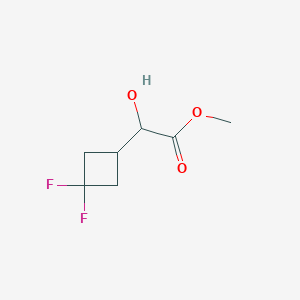

![molecular formula C28H29N5O2 B2485931 N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide CAS No. 1351834-48-4](/img/structure/B2485931.png)

N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to "N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide" often involves multi-step chemical reactions that include condensation, N-alkylation, and cyclization reactions. For instance, the synthesis of N-substituted piperazine derivatives as explored in the literature involves steps like acylation, deprotection, and salt formation, yielding the final product with high purity and in good yield under optimized reaction conditions (Wei et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like X-ray diffraction, NMR (Nuclear Magnetic Resonance), and IR (Infrared Spectroscopy), providing insights into the arrangement of atoms and the stereochemistry of the molecule. For example, the crystal structure analysis of related compounds reveals their conformation and the interactions that stabilize the crystal structure, such as hydrogen bonding and π-π stacking interactions (Sanjeevarayappa et al., 2015).

Applications De Recherche Scientifique

Glycine Transporter Inhibition

N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide shows potential as a glycine transporter 1 (GlyT1) inhibitor. This is important for its possible application in neurological and psychiatric disorders, as GlyT1 is implicated in the modulation of glycine levels in the central nervous system (Yamamoto et al., 2016).

Anti-Angiogenic and DNA Cleavage Activities

Compounds related to N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide have demonstrated significant anti-angiogenic and DNA cleavage activities. These properties suggest potential applications in cancer therapy, as they can block the formation of blood vessels and interact with DNA, which are crucial aspects in the treatment of cancer (Kambappa et al., 2017).

Tubulin Inhibition

Another research direction involves the use of related compounds as tubulin inhibitors. Such compounds have shown antiproliferative activity, which is valuable in cancer treatment. Tubulin inhibitors interfere with microtubule dynamics, a critical process in cell division, thereby hindering the growth of cancer cells (Krasavin et al., 2014).

Antimicrobial Activity

Research indicates that compounds structurally related to N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide possess significant antimicrobial activity. This application is crucial in addressing various bacterial and fungal infections, expanding the scope of these compounds in medicinal chemistry (Suresh et al., 2016).

Propriétés

IUPAC Name |

N-[(3-methylphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O2/c1-19-8-10-22(11-9-19)25-31-28(35-32-25)24-7-4-14-29-26(24)33-15-12-23(13-16-33)27(34)30-18-21-6-3-5-20(2)17-21/h3-11,14,17,23H,12-13,15-16,18H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHAVQSHGNNHOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC(=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2485848.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2485850.png)

![4-fluoro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2485852.png)

![ethyl 4-{[7-(2-ethoxy-2-oxoethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2485855.png)

![N-(3,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2485856.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide](/img/structure/B2485857.png)

![N-(3-cyanothiophen-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2485870.png)